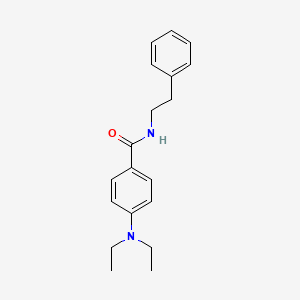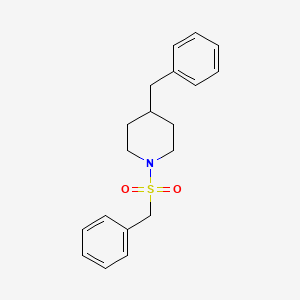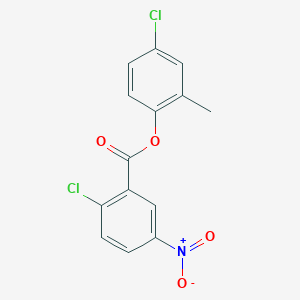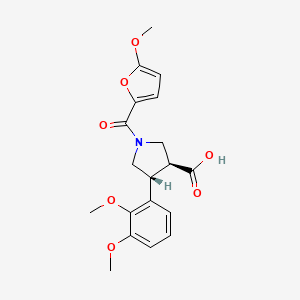![molecular formula C19H25N3O3 B5604379 3-isobutyl-5-{[3-(2-methoxyphenoxy)-1-azetidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5604379.png)
3-isobutyl-5-{[3-(2-methoxyphenoxy)-1-azetidinyl]carbonyl}-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound is part of the pyrazole and azetidine families, which are significant in medicinal chemistry and materials science due to their unique properties and wide range of applications. Pyrazoles are known for their role in pharmaceuticals due to their biological activities, while azetidines are used in various syntheses due to their reactivity.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting from simple precursors to build the complex structure. A common approach might involve the formation of the pyrazole core followed by the introduction of the azetidinyl group and subsequent modifications to add the isobutyl and methoxyphenoxy substituents. Each step requires careful control of conditions to achieve high specificity and yield.
Molecular Structure Analysis
The molecular structure of compounds in this class can be determined using techniques like X-ray crystallography and NMR spectroscopy. These methods reveal the arrangement of atoms in space, the configuration of the molecule, and the presence of specific functional groups. The structure directly influences the compound's reactivity and interactions with other molecules.
Chemical Reactions and Properties
Compounds containing both pyrazole and azetidinyl groups can participate in a variety of chemical reactions. These include nucleophilic substitutions, where the azetidinyl group can act as a leaving group or as a nucleophile, and electrophilic additions, particularly at the pyrazole ring. The specific substituents (isobutyl and methoxyphenoxy) also influence the molecule's reactivity.
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and stability are influenced by the molecular structure. For instance, the presence of the methoxyphenoxy group can enhance solubility in organic solvents, while the overall molecular rigidity affects the melting and boiling points.
Chemical Properties Analysis
Chemically, the presence of the pyrazole and azetidinyl rings imbues the molecule with unique properties, such as the ability to form hydrogen bonds due to the nitrogen atoms, which can affect its biological activity. The electronic distribution within the molecule, influenced by the substituents, can be studied through methods like UV-Vis and IR spectroscopy to understand its chemical behavior better.
For detailed studies on similar compounds, you can refer to these resources:
- Synthesis and X-ray structural investigation of azetidinones (Gluziński et al., 1991).
- Studies on pyrazole derivatives and their chemical properties (Halim & Ibrahim, 2022).
Eigenschaften
IUPAC Name |
[3-(2-methoxyphenoxy)azetidin-1-yl]-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13(2)9-14-10-16(21(3)20-14)19(23)22-11-15(12-22)25-18-8-6-5-7-17(18)24-4/h5-8,10,13,15H,9,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVOXCCVDXQIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)N2CC(C2)OC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5604302.png)
![2-(1H-benzimidazol-1-yl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5604303.png)

![4-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5604314.png)

![N-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5604323.png)
![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5604337.png)

![N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5604347.png)

![1,9-dimethyl-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604372.png)
![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5604378.png)

